molecular formula C6H16Si B1144190 Diisopropylsilane CAS No. 18209-66-0

Diisopropylsilane

Cat. No.: B1144190
CAS No.: 18209-66-0
M. Wt: 116.28
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Description

Diisopropylsilane is an organosilicon compound with the molecular formula C₆H₁₆Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylsilane can be synthesized through several methods. One common method involves the reaction of diisopropylchlorosilane with a reducing agent such as lithium aluminum hydride. Another method includes the reaction of this compound with hydrogen in the presence of a catalyst like tris(2,6-difluorophenyl)borane .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of diisopropylchlorosilane with hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure a high yield of the product .

Chemical Reactions Analysis

Types of Reactions: Diisopropylsilane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form diisopropylsilanol.

    Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

    Substitution: this compound can undergo substitution reactions with halogens to form diisopropylhalosilanes.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine are used.

Major Products Formed:

    Oxidation: Diisopropylsilanol

    Reduction: Alcohols

    Substitution: Diisopropylhalosilanes

Scientific Research Applications

Diisopropylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Diisopropylsilane: this compound is unique due to its specific reactivity and the balance between steric hindrance and reactivity. Its ability to act as a mild reducing agent while being less sterically hindered compared to triisopropylsilane makes it particularly useful in certain synthetic applications .

Properties

InChI

InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUBEBJFHBANKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312993
Record name Bis(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18209-66-0
Record name Bis(1-methylethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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